molecular formula C11H12BrNO3 B1352798 Ethyl 4-[(2-bromoacetyl)amino]benzoate CAS No. 29182-92-1

Ethyl 4-[(2-bromoacetyl)amino]benzoate

Cat. No.: B1352798
CAS No.: 29182-92-1
M. Wt: 286.12 g/mol
InChI Key: MLEHUQGOPDXVLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-bromoacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-bromoacetyl)amino]benzoate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Nucleophilic substitution: The major products are the corresponding substituted amides, thioesters, or ethers.

    Hydrolysis: The major product is 4-[(2-bromoacetyl)amino]benzoic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Ethyl 4-[(2-bromoacetyl)amino]benzoate is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-bromoacetyl)amino]benzoate involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromoacetyl group is highly reactive and can form stable bonds with amines, thiols, and hydroxyl groups. This reactivity makes it useful for the modification of proteins and other biomolecules.

Comparison with Similar Compounds

Ethyl 4-[(2-bromoacetyl)amino]benzoate can be compared with similar compounds such as:

This compound is unique due to its combination of the bromoacetyl and amino groups, which provide a high degree of reactivity and versatility in chemical and biochemical applications.

Properties

IUPAC Name

ethyl 4-[(2-bromoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEHUQGOPDXVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392284
Record name Ethyl 4-[(2-bromoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29182-92-1
Record name Ethyl 4-[(2-bromoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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